1-Methyl-6-nitro-1H-indazole-3-carboxylic acid
Overview
Description
1-Methylindazole-3-carboxylic acid is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also used as a pharmaceutical adjuvant .
Synthesis Analysis
The synthesis of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid can be represented by the linear formula C9H7N3O4 . The InChI code for this compound is 1S/C9H7N3O4/c1-11-7-4-5 (12 (15)16)2-3-6 (7)8 (10-11)9 (13)14/h2-4H,1H3, (H,13,14) .Chemical Reactions Analysis
The chemical reactions involving 1-Methyl-6-nitro-1H-indazole-3-carboxylic acid are complex and involve various strategies. For instance, the 1H-indazole skeleton can be constructed by a [3 + 2] annulation approach from arynes and hydrazones .Physical And Chemical Properties Analysis
1-Methyl-6-nitro-1H-indazole-3-carboxylic acid is a solid substance . It has a molecular weight of 221.17 . The compound should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
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Organic Synthesis
- 1-Methylindazole-3-carboxylic acid is used as an important raw material and intermediate in organic synthesis .
- The methods of application or experimental procedures in organic synthesis can vary widely depending on the specific reaction or process being carried out. Unfortunately, I couldn’t find detailed procedures involving this compound .
- The outcomes of organic synthesis using this compound would also depend on the specific reactions or processes. It’s used as a raw material, so it would contribute to the synthesis of a wide variety of organic compounds .
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Pharmaceuticals
- This compound is used in the pharmaceutical industry, specifically as a pharmaceutical adjuvant .
- In this context, an adjuvant is a substance that enhances the body’s immune response to an antigen. The exact method of application would depend on the specific pharmaceutical formulation .
- The outcomes of using this compound as a pharmaceutical adjuvant would be an enhanced immune response, although I couldn’t find specific quantitative data .
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Agrochemicals
- 1-Methylindazole-3-carboxylic acid is also used in the production of agrochemicals .
- The methods of application in this field would depend on the specific agrochemical product. It could be used in the synthesis of pesticides, herbicides, or other agricultural chemicals .
- The outcomes would be the effective control of pests or weeds, contributing to increased agricultural productivity .
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Dyestuff
- This compound is used in the dyestuff industry .
- It could be used in the synthesis of dyes or pigments, with the exact methods of application depending on the specific dye or pigment being produced .
- The outcomes would be vibrant and durable colors for a variety of applications, from textiles to plastics .
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Synthesis of N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide
- Indazole-3-carboxylic acid may be used in the synthesis of N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide .
- The methods of application in this field would depend on the specific synthetic process .
- The outcomes would be the successful synthesis of N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide, which could have potential medicinal applications .
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Synthesis of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide
- Indazole-3-carboxylic acid may also be used in the synthesis of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide .
- The methods of application in this field would depend on the specific synthetic process .
- The outcomes would be the successful synthesis of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide, which could have potential medicinal applications .
Safety And Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
properties
IUPAC Name |
1-methyl-6-nitroindazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-11-7-4-5(12(15)16)2-3-6(7)8(10-11)9(13)14/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZBBQZHAMFAMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-6-nitro-1H-indazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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